A Comprehensive Technical Guide to 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 3-(2-Methoxyphenyl)-1H-pyrazol-5-amine: Properties, Synthesis, and Applications
Abstract: This technical guide provides an in-depth analysis of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine (CAS 909861-26-3), a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for conferring a wide array of biological activities.[1] This document delineates the core chemical properties, predicted spectroscopic profile, a robust and detailed synthesis protocol, and the characteristic reactivity of this specific isomer. Furthermore, it explores its potential as a versatile building block in the design and development of novel therapeutic agents, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
Introduction and Molecular Overview
3-(2-methoxyphenyl)-1H-pyrazol-5-amine belongs to the class of aminopyrazoles, which are foundational components in the synthesis of a multitude of biologically active molecules.[2] Its structure is characterized by three key features that dictate its chemical behavior and utility:
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The 1H-Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring system is relatively stable, planar, and capable of participating in various chemical transformations. It is a cornerstone of many approved drugs due to its favorable metabolic profile and ability to form key hydrogen bonds with biological targets.[1]
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The 5-Amino Group (-NH₂): A primary aromatic amine substituent that serves as the principal site for derivatization. It is a strong activating group, influencing the electron density of the pyrazole ring, and acts as a potent nucleophile and a hydrogen bond donor.
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The 3-(2-Methoxyphenyl) Group: This substituent, positioned ortho to the pyrazole linkage, significantly influences the molecule's conformation and physicochemical properties. The methoxy group (-OCH₃) can act as a hydrogen bond acceptor and its position may introduce steric constraints that can be exploited for achieving selectivity in receptor binding.
This guide aims to consolidate the available technical information and provide a practical framework for the synthesis, handling, and strategic utilization of this compound in a research setting.
Caption: Logical relationship of the core structural components of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs.
Core Chemical Properties
The fundamental properties of the molecule are summarized below. These values are crucial for experimental design, including reaction stoichiometry, solvent selection, and analytical method development.
| Property | Value | Source / Method |
| CAS Number | 909861-26-3 | Manchester Organics[3] |
| Molecular Formula | C₁₀H₁₁N₃O | Calculated |
| Molecular Weight | 189.22 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | Predicted (Typical for class) |
| XlogP (Predicted) | 1.5 - 2.0 | Predicted (Based on analogs) |
| Hydrogen Bond Donors | 2 (N-H from pyrazole, -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 3 (N from pyrazole, -NH₂, -OCH₃) | Calculated |
Predicted Spectroscopic Profile
The structural identity and purity of 3-(2-methoxyphenyl)-1H-pyrazol-5-amine are best confirmed through a combination of spectroscopic techniques.
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~11.7 ppm (s, 1H): Pyrazole N1-H proton. Broad singlet, exchangeable with D₂O.
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δ ~7.6-7.0 ppm (m, 4H): Aromatic protons of the 2-methoxyphenyl ring. Complex multiplet pattern expected.
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δ ~5.7 ppm (s, 1H): Pyrazole C4-H proton. A sharp singlet due to the isolated position.
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δ ~4.6 ppm (br s, 2H): Amine -NH₂ protons. Broad singlet, exchangeable with D₂O.
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δ ~3.8 ppm (s, 3H): Methoxy -OCH₃ protons. A sharp singlet.
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Expertise Note: The chemical shifts are based on data for a similar analog, 5-amino-3-(4-methoxyphenyl)pyrazole.[4] The DMSO-d₆ solvent is chosen for its ability to solubilize the compound and resolve N-H protons.
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¹³C NMR (100 MHz, DMSO-d₆):
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δ ~155-160 ppm: C5 (attached to -NH₂) and C-O of the phenyl ring.
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δ ~140-150 ppm: C3 (attached to the phenyl ring).
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δ ~110-130 ppm: Aromatic carbons of the phenyl ring.
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δ ~90-100 ppm: C4 of the pyrazole ring.
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δ ~55 ppm: Methoxy (-OCH₃) carbon.
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FT-IR Spectroscopy (KBr Pellet):
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3400-3250 cm⁻¹: Two distinct sharp-to-medium bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine group.[5]
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~3150 cm⁻¹: N-H stretch of the pyrazole ring.
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~3050 cm⁻¹: Aromatic C-H stretching.
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1650-1580 cm⁻¹: A strong N-H bending (scissoring) vibration from the primary amine.[5]
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~1600, 1580, 1450 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and pyrazole rings.
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1250-1200 cm⁻¹: Strong, characteristic C-O-C asymmetric stretching of the aryl ether (methoxy group).
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High-Resolution Mass Spectrometry (HRMS-ESI):
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Calculated m/z for [M+H]⁺: 190.0975 (C₁₀H₁₂N₃O⁺). This precise mass is the definitive value for confirming the elemental composition.
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Synthesis and Purification Protocol
The most direct and reliable method for synthesizing 3-aryl-1H-pyrazol-5-amines is the cyclocondensation reaction between a corresponding β-ketonitrile and hydrazine hydrate. This protocol has been adapted from a validated procedure for a similar isomer.[4]
Synthesis Workflow
Caption: Standard synthesis workflow for 3-(2-methoxyphenyl)-1H-pyrazol-5-amine.
Step-by-Step Experimental Protocol
Materials:
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3-(2-methoxyphenyl)-3-oxopropionitrile (1.0 eq)
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Hydrazine hydrate (5.0 - 6.0 eq)
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Absolute Ethanol
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Dichloromethane (DCM), HPLC grade
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Methanol (MeOH), HPLC grade
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Silica Gel (230-400 mesh)
Procedure:
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Reaction Setup: To a solution of 3-(2-methoxyphenyl)-3-oxopropionitrile (e.g., 2.0 g, 11.4 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (e.g., 3.0 mL, 62 mmol, ~5.4 eq) dropwise at room temperature.
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Causality: Ethanol is an ideal solvent as it readily dissolves the reactants and has a suitable boiling point for the reaction. A molar excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of side products.
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Cyclization: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Trustworthiness: TLC is a critical self-validating step. A typical mobile phase would be 10% MeOH in DCM. The product should have a different Rf value than the starting β-ketonitrile.
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Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the ethanol and excess hydrazine hydrate. This will typically yield a crude solid or oil.
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Purification: Purify the crude residue by flash column chromatography on silica gel.
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Eluent System: A gradient of 0% to 10% Methanol in Dichloromethane.
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Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
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Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield 3-(2-methoxyphenyl)-1H-pyrazol-5-amine as a solid. Dry the final product under vacuum.
Chemical Reactivity and Derivatization Pathways
The molecule's utility as a scaffold stems from its well-defined reactive sites, which allow for selective and predictable derivatization.
Caption: Key reactivity pathways for derivatizing the core scaffold.
Electrophilic Substitution at the C4-Position
The C4 position of the pyrazole ring is electron-rich, making it susceptible to electrophilic attack. Halogenation is a common and useful transformation.
Protocol: C4-Bromination
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Dissolve 3-(2-methoxyphenyl)-1H-pyrazol-5-amine (1.0 eq) in a suitable solvent like DMF or DMSO at room temperature.
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Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15 minutes.
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Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
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Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., Ethyl Acetate).
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Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 4-bromo derivative, which can be purified by chromatography or recrystallization.
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Expertise Note: This direct C-H halogenation provides a valuable synthetic handle.[6] The resulting 4-halo-pyrazole can be used in various cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity.
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Reactions of the 5-Amino Group
The primary amine is a versatile functional group for building molecular diversity.
Protocol: N-Acetylation
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Suspend 3-(2-methoxyphenyl)-1H-pyrazol-5-amine (1.0 eq) in DCM containing a non-nucleophilic base like triethylamine or pyridine (1.5 eq).
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Cool the mixture to 0°C in an ice bath.
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Add acetyl chloride or acetic anhydride (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 1-3 hours.
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Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over Na₂SO₄ and concentrate to yield the N-acetylated product.
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Application Insight: This reaction is fundamental for SAR studies, as converting the H-bond donating amine to a neutral amide can drastically alter biological activity and cell permeability. It also serves as a common protecting group strategy.
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Applications in Medicinal Chemistry
3-(2-methoxyphenyl)-1H-pyrazol-5-amine is not typically an end-product but rather a high-value intermediate or scaffold for constructing libraries of potential drug candidates.
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Scaffold for Kinase Inhibitors: The aminopyrazole core is a known hinge-binding motif for many protein kinases. The 5-amino group can form critical hydrogen bonds in the ATP-binding pocket, while the 3-aryl group can be directed towards other regions to achieve potency and selectivity.
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Anti-Inflammatory Agents: Many pyrazole derivatives are potent inhibitors of the cyclooxygenase (COX) enzymes, particularly COX-2.[1] The 1,3-diaryl substitution pattern is a feature of some selective COX-2 inhibitors.
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Antimicrobial and Antiviral Leads: The pyrazole scaffold is present in numerous compounds with demonstrated antimicrobial and antiviral activities.[7] Derivatization of the 5-amino group can lead to compounds with improved potency and spectrum of activity.
Caption: Role of the title compound as a central scaffold in a typical drug discovery campaign.
Conclusion
3-(2-methoxyphenyl)-1H-pyrazol-5-amine is a strategically important heterocyclic building block. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible and reliable compound for research laboratories. The presence of two distinct and chemically orthogonal reactive sites—the C4 position of the pyrazole ring and the 5-amino group—provides medicinal chemists with a versatile platform for generating molecular diversity. Its inherent connection to the pharmacologically validated pyrazole core ensures its continued relevance in the ongoing search for novel and effective therapeutic agents.
References
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PubChem. 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available at: [Link]
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Aggarwal, N., & Kumar, R. (2021). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. ResearchGate. Available at: [Link]
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PubChemLite. 3-(2-methoxyphenyl)-1-phenyl-1h-pyrazol-5-amine. University of Luxembourg. Available at: [Link]
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MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]
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G. T. Musallam, et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PubMed Central. Available at: [Link]
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Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]
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M. A. G. El-Gazzar, et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PubMed Central. Available at: [Link]
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Hasan, A., et al. (2008). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. ResearchGate. Available at: [Link]
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ACS Publications. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. Available at: [Link]
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Vinati Organics. 2 4 di tert butyl phenol (2 4 dtbp), cas 96-76-4. Vinati Organics. Available at: [Link]
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LookChem. Cas 96-76-4,2,4-Di-tert-butylphenol. LookChem. Available at: [Link]
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Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]
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